molecular formula C5H9ClO B042205 Valeryl chloride CAS No. 638-29-9

Valeryl chloride

Cat. No. B042205
CAS RN: 638-29-9
M. Wt: 120.58 g/mol
InChI Key: XGISHOFUAFNYQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of valeryl chloride and related compounds involves processes that ensure high yields and selectivity due to their unstable and reactive nature. A notable method for synthesizing acid chlorides, including potentially unstable ones like valeryl chloride, employs continuous-flow systems. This approach uses near-equimolar amounts of carboxylic acid and oxalyl chloride in solvent-free conditions with catalytic DMF at room temperature, achieving nearly full conversions into acid chlorides within minutes. This method is highlighted for its safety, efficiency, and applicability to a range of acid chlorides (Movsisyan et al., 2016).

Molecular Structure Analysis

The molecular structure of valeryl chloride features a valeryl group attached to a chloride ion, making it highly reactive, especially towards nucleophiles. This reactivity is central to its use in synthesis processes, where it acts as an acylating agent to introduce the valeryl group into other molecules.

Chemical Reactions and Properties

Valeryl chloride participates in various chemical reactions, including the Schmidt reaction, where ω-azido valeryl chlorides are used to synthesize complex organic compounds. The Schmidt reaction of ω-azido valeryl chlorides, followed by intermolecular trapping of the rearrangement ions, has been explored for the synthesis of pyrrolophenanthridine alkaloids, demonstrating its utility in producing compounds with moderate to excellent yields (Ding et al., 2019).

Physical Properties Analysis

The physical properties of valeryl chloride, such as boiling point, melting point, and density, are crucial for handling and safety measures in laboratory and industrial settings. These properties influence its storage, transportation, and reaction conditions.

Chemical Properties Analysis

Valeryl chloride's chemical properties, including reactivity towards nucleophiles, hydrolysis to form valeric acid, and use in acylation reactions, are foundational to its applications in organic synthesis. Its ability to readily react with a variety of compounds under different conditions makes it a versatile reagent in the production of polymers, pharmaceuticals, and other organic compounds.

  • (Movsisyan et al., 2016) discusses a safe and efficient synthesis methodology for acid chlorides, including valeryl chloride, using a continuous-flow system.
  • (Ding et al., 2019) explores the Schmidt reaction of ω-azido valeryl chlorides for synthesizing complex organic structures, demonstrating its utility in organic synthesis.

Scientific Research Applications

  • Valerenic Acid Modulation of GABA(A) Receptors : A study by Khom et al. (2007) showed that valerian's valerenic acid, which can be related to valeryl chloride, acts as a subunit-specific allosteric modulator of GABA(A) receptors. This interaction potentially occurs in the loreclezole binding pocket, suggesting its importance in neuropharmacology (Khom et al., 2007).

  • Synthesis of Pyrrolophenanthridine Alkaloids : Ding et al. (2019) utilized the Schmidt reaction of ω-azido valeryl chlorides with arenes, alcohols, and amines to synthesize assoanine and related pyrrolophenanthridine alkaloids. This method achieved moderate to excellent yields, highlighting its application in organic synthesis (Ding et al., 2019).

  • Amino Acid and Peptide Synthesis : Barlos et al. (1988) reported that 4-Polystyryltriphenylmethyl chloride facilitates the simple and high-yield synthesis of amino acid derivatives and peptides, making it a valuable tool in pharmaceutical and biotechnological applications (Barlos et al., 1988).

  • Photochlorination of Valeryl Chloride : Smit and Hertog (2010) explored the photochlorination of valeryl chloride in liquid phase, producing various monochloro-derivatives. This process is significant in the field of organic chemistry and the study of reaction mechanisms (Smit & Hertog, 2010).

  • Desalination Freeze Process Improvement : Kovalenko et al. (2014) improved the desalination freeze process, which is pertinent in the quality control of desalinated natural mineral medical-table sodium chloride water, especially for athletes. This shows the application of chloride compounds in enhancing sports drink production (Kovalenko et al., 2014).

Safety And Hazards

Valeryl chloride is classified as a flammable liquid and vapor, and it may be corrosive to metals . It causes severe skin burns and eye damage, and it is toxic if inhaled . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing its mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The global valeryl chloride market is forecasted to expand at a CAGR of 5.4%, increasing from an estimated value of US$998.9 Mn in 2024, to US$1,443.5 Mn by the end of 2031 . This growth is driven by expanding end-user industries and continuous innovation in chemical synthesis processes .

properties

IUPAC Name

pentanoyl chloride
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InChI

InChI=1S/C5H9ClO/c1-2-3-4-5(6)7/h2-4H2,1H3
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InChI Key

XGISHOFUAFNYQF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCC(=O)Cl
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Molecular Formula

C5H9ClO
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DSSTOX Substance ID

DTXSID2034091
Record name Valeryl chloride
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Molecular Weight

120.58 g/mol
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Physical Description

Valeryl chloride appears as a colorless fuming liquid with a pungent odor. Fumes irritate the eyes and mucous membranes. Corrosive., Colorless fuming liquid with a pungent odor; [CAMEO] Colorless to pale yellow liquid with an acrid odor; [Alfa Aesar MSDS]
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Record name Valeryl chloride
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Product Name

Valeryl chloride

CAS RN

638-29-9
Record name VALERYL CHLORIDE
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Record name Pentanoyl chloride
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Record name Pentanoyl chloride
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Synthesis routes and methods I

Procedure details

According to US 2006/0149079 A1 N-[(2′-cyanobiphenyl-4-yl)methyl]-(L)-valine methylester is acylated with valerylchloride in the presence of inorganic base to give N-[(2′-cyanobiphenyl-4-yl)methyl]-N-valeryl-(L)-valine methylester with valerylchloride, followed by the conversion of cyano to tetrazole and hydrolyzing the tetrazole derivative to obtain valsartan.
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Synthesis routes and methods II

Procedure details

9.39 g (39 mmol) of a freshly prepared solution of hydrogen chloride in ethanol (15.15 percent by weight) was added to 6.80 g (30 mmol) of N-(1-cyanocyclopentyl)-pentanamide (prepared from cyclopentanone by means of a Strecker synthesis to give 1-aminocyclopentanecarbonitrile and acylation with pentanoyl chloride, content 85.7 percent) in 28 g of anhydrous ethanol. The mixture was heated to 50° C. under nitrogen and stirred at this temperature for 3.1 hours. It was then cooled to 1° C. and left to stand at this temperature for 1 hour. The product which had precipitated out was filtered off, washed with 10 ml of ice-cold ethanol and dried at 40° C./24 mbar. The yield of the product was 4.05 g (58 percent) of colorless crystals, content 98.3 percent (HPLC).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
736
Citations
HJ Den Hertog, B De Vries… - Recueil des Travaux …, 1955 - Wiley Online Library
… Finally, our result with regard to the chlorination of valeryl chloride corresponds with what … last it is butane, just as in valeryl chloride: they contain chlorine and the carbochloride group …
Number of citations: 10 onlinelibrary.wiley.com
P Smit, HJ Den Hertog - … des Travaux Chimiques des Pays‐Bas, 1958 - Wiley Online Library
… van Bragt, described preliminary results of an investigation on the photochlorination of butyryl chloride and valeryl chloride in the liquid and in the gas phase l). It was shown that the …
Number of citations: 11 onlinelibrary.wiley.com
H Singh, JM Tedder - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… n-Valeryl fluoride and methyl valerate were chlorinated in addition to valeryl chloride so that some measure of the relative directing influence of the carbonyl group could be assessed. …
Number of citations: 20 pubs.rsc.org
J Zhang, JH Atherton, PR Unwin - Langmuir, 2004 - ACS Publications
… DCE droplets containing either butyryl chloride, valeryl chloride, hexanoyl chloride, or decanoyl … For valeryl chloride and hexanoyl chloride, the hydrolysis rate increased with pH in the …
Number of citations: 10 pubs.acs.org
T Abe, K Kodaira, H Baba, S Nagase - Journal of Fluorine Chemistry, 1978 - Elsevier
The electrochemical fluorination of acid chlorides and methyl esters of the α-alkyl-substituted carboxylic acids (2-methyl-n-valeryl chloride, 2-methyl-n-caproyl chloride, 2-methyl-n-…
Number of citations: 31 www.sciencedirect.com
M Sakakibara, M Matsui - Agricultural and Biological Chemistry, 1973 - jstage.jst.go.jp
… The precursor of the phospho rane (3) was n-butyl bromomethyl ketone ob tained from the treatment of n-valeryl chloride with diazomethane and then with 48% hy drobromic acid. The …
Number of citations: 10 www.jstage.jst.go.jp
P Wang, J Liu, Y Zhuang, P Fei - Food Chemistry: X, 2022 - Elsevier
… Briefly speaking, 5 g the native blueberry anthocyanin and 30 mmol acyl donors (3.62 g n-valeryl chloride or 5.72 g n-decanoyl chloride or 7.40 g myristyl chloride) were added to the 50 …
Number of citations: 10 www.sciencedirect.com
JW Emsley, G De Luca, G Celebre, M Longeri - Liquid crystals, 1996 - Taylor & Francis
… The temperature was allowed to rise to 0C and valeryl chloride-d, ( 10 g, 83 mmol) was added dropwise. The mixture was stirred at 0C for 1 h, heated at 80C for 2 h, cooled and poured …
Number of citations: 37 www.tandfonline.com
GZ Zhang, J Zhang, HJ Li, J Wang, S Zhao - Journal of Thermal Analysis …, 2014 - Springer
… 4,4-Dinitro valeryl chloride was synthesized by our work group according to the method reported [15, 16]. Other reagents, anhydrous aluminum chloride, 1,2-dichloroethane, and …
Number of citations: 4 link.springer.com
HR Snyder, HR Beilfuss - Journal of the American Chemical …, 1953 - ACS Publications
… w-Valeryl chloride was distilled from a mixture of benzoyl chloride and «-valeric acid … Nitration of the mixture obtained from the Friedel-Crafts reaction of w-valeryl chloride and toluene …
Number of citations: 5 pubs.acs.org

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